molecular formula C12H14N2O2S B6428320 3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea CAS No. 2034489-44-4

3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea

Cat. No.: B6428320
CAS No.: 2034489-44-4
M. Wt: 250.32 g/mol
InChI Key: XXPVLBPLSCWUAI-UHFFFAOYSA-N
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Description

3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea is a synthetic organic compound that features a unique combination of thiophene and furan rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure suggests potential utility in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans, respectively.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and furans.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea is unique due to its combined thiophene and furan structure, which may confer a broader range of biological activities and applications compared to compounds containing only one of these rings.

Properties

IUPAC Name

1-ethyl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-13-12(15)14-8-9-5-6-10(16-9)11-4-3-7-17-11/h3-7H,2,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVLBPLSCWUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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